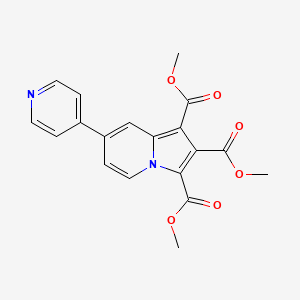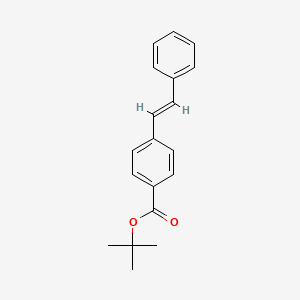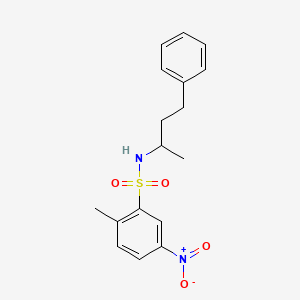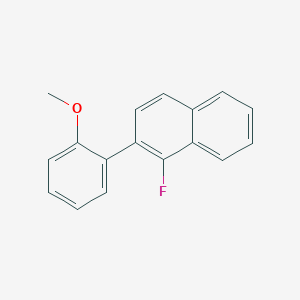![molecular formula C19H20N2O3 B14186262 Ethyl 3-[4-(benzyloxy)-1H-indazol-1-yl]propanoate CAS No. 923606-40-0](/img/structure/B14186262.png)
Ethyl 3-[4-(benzyloxy)-1H-indazol-1-yl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[4-(benzyloxy)-1H-indazol-1-yl]propanoate is a synthetic organic compound that belongs to the class of indazole derivatives Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-(benzyloxy)-1H-indazol-1-yl]propanoate typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through nucleophilic substitution reactions, where a benzyl halide reacts with an indazole derivative in the presence of a base.
Esterification: The final step involves the esterification of the indazole derivative with ethyl propanoate under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to minimize byproducts and improve efficiency.
化学反応の分析
Types of Reactions
Ethyl 3-[4-(benzyloxy)-1H-indazol-1-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indazole derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound can be explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 3-[4-(benzyloxy)-1H-indazol-1-yl]propanoate involves its interaction with specific molecular targets and pathways. The indazole ring can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, indazole derivatives have been shown to inhibit enzymes such as phosphoinositide 3-kinase δ, which is involved in respiratory diseases .
類似化合物との比較
Similar Compounds
Ethyl 3-[4-(aminosulfonyl)phenyl]propanoate: This compound has a similar ester group but differs in the presence of an aminosulfonyl group instead of a benzyloxy group.
Ethyl benzoate: A simpler ester with a benzene ring instead of an indazole ring.
Uniqueness
Ethyl 3-[4-(benzyloxy)-1H-indazol-1-yl]propanoate is unique due to its combination of an indazole ring and a benzyloxy group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
923606-40-0 |
|---|---|
分子式 |
C19H20N2O3 |
分子量 |
324.4 g/mol |
IUPAC名 |
ethyl 3-(4-phenylmethoxyindazol-1-yl)propanoate |
InChI |
InChI=1S/C19H20N2O3/c1-2-23-19(22)11-12-21-17-9-6-10-18(16(17)13-20-21)24-14-15-7-4-3-5-8-15/h3-10,13H,2,11-12,14H2,1H3 |
InChIキー |
GKQMULVEJSMUDT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCN1C2=C(C=N1)C(=CC=C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3-Bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol](/img/structure/B14186186.png)


diphenyl-lambda~5~-phosphane](/img/structure/B14186218.png)
![9-{[4-(Decyloxy)phenyl]ethynyl}anthracene](/img/structure/B14186220.png)
![(2R)-2-[(8R)-8-[2-(3,4-dimethylphenyl)ethyl]-3-ethyl-1-methoxy-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl]-N-methyl-2-phenylacetamide](/img/structure/B14186222.png)


![1-[6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexyl]pyridin-1-ium bromide](/img/structure/B14186246.png)


![Benzenemethanamine, N-[2-(phenylmethyl)phenyl]-](/img/structure/B14186271.png)
